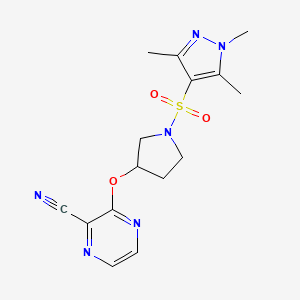

![molecular formula C18H21N5O2S B2638605 2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide CAS No. 899969-54-1](/img/structure/B2638605.png)

2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine . It’s related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds has been reported . For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods . For example, the crystal structure of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was solved using the SIR92 program .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a bromo analogue led to the formation of a compound, which was then hydrogenated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile exhibits a strong nitrile stretching vibration band .Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound , while not directly mentioned in available literature, is similar in structure and reactive potential to compounds studied for various biological and pharmaceutical activities. Research focuses on the design, synthesis, and evaluation of related compounds for their potential in treating diseases or as tools in biochemical research.

Antioxidant, Analgesic, and Anti-inflammatory Activities : Compounds with structural similarities to the one mentioned have been synthesized and evaluated for their biological activities. For example, one study designed and synthesized a compound for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, showing noticeable effects compared to standards (P. Nayak et al., 2014).

Antimicrobial Activity : Another area of research involves the synthesis of new heterocycles incorporating various moieties to evaluate their antimicrobial activities. For instance, compounds have been synthesized using key intermediates and tested for antimicrobial properties, showing effectiveness against certain microorganisms (Samir Bondock et al., 2008).

Chemical Synthesis and Characterization : Research also encompasses the chemical synthesis of related compounds, characterizing them using techniques like IR, NMR, and mass spectral studies. These synthesized compounds often serve as intermediates or end products for further biological evaluation or as reagents in chemical transformations (A. Farag et al., 2004).

Coordination Complexes and Antioxidant Activity : The synthesis of coordination complexes using pyrazole-acetamide derivatives and their evaluation for antioxidant activity represent another research dimension. These studies explore the effects of hydrogen bonding on self-assembly processes and investigate the compounds' potential as antioxidants (K. Chkirate et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of the compound 2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These proteins play a crucial role in cell division and the maintenance of genomic stability .

Mode of Action

The compound interacts with its targets, Aurora kinase A and Serine/threonine-protein kinase PLK1, leading to changes in their activity . .

Biochemical Pathways

The compound affects the pathways involving Aurora kinase A and Serine/threonine-protein kinase PLK1 . These pathways are critical for cell division and genomic stability

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

It is known that the compound has an impact on aurora kinase a and serine/threonine-protein kinase plk1, which are involved in cell division and genomic stability .

Safety and Hazards

Orientations Futures

The future directions for the development of similar compounds could include further evaluation of their anti-inflammatory and anti-nociceptive effects , as well as their potential as anti-tubercular agents . Further studies could also focus on improving the synthesis process and exploring other potential applications.

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-21-7-9-22(10-8-21)18(25)17(24)19-16-14-11-26-12-15(14)20-23(16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCPKOFXNKZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![1-(2-ethylpiperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2638532.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)

![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)

![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)

![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)